molecular formula C15H10N2O4 B186927 Coumarin, 4-anilino-3-nitro- CAS No. 50527-30-5

Coumarin, 4-anilino-3-nitro-

Cat. No.: B186927
CAS No.: 50527-30-5
M. Wt: 282.25 g/mol
InChI Key: PUDUMDVYKGGXBP-UHFFFAOYSA-N
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Description

4-Anilino-3-nitro-coumarin is a synthetic coumarin derivative characterized by an anilino group (-NH-C₆H₅) at the 4-position and a nitro (-NO₂) group at the 3-position of the coumarin scaffold. The coumarin core (benzopyrone) is a privileged structure in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The introduction of electron-withdrawing nitro groups and aromatic anilino substituents enhances electrophilicity and modulates interactions with biological targets, making this compound a focus of structure-activity relationship (SAR) studies .

Properties

CAS No.

50527-30-5

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

IUPAC Name

4-anilino-3-nitrochromen-2-one

InChI

InChI=1S/C15H10N2O4/c18-15-14(17(19)20)13(16-10-6-2-1-3-7-10)11-8-4-5-9-12(11)21-15/h1-9,16H

InChI Key

PUDUMDVYKGGXBP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-]

Other CAS No.

50527-30-5

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 4-Anilino-3-Nitro-Coumarin and Analogs

Compound Name Substituents Molecular Formula Synthesis Method Key Biological Activities Reference ID
4-Anilino-3-nitro-coumarin 4-NH-C₆H₅; 3-NO₂ C₁₅H₁₀N₂O₄ Reaction of 4-chloro-3-nitrocoumarin with aniline Under investigation (antimicrobial, anticancer)
4-Benzylamino-3-nitrocoumarin 4-NH-CH₂-C₆H₅; 3-NO₂ C₁₆H₁₂N₂O₄ Condensation with benzylamine Antimicrobial (moderate activity)
4-Heteroarylamino-3-nitrocoumarin (e.g., 5a–h) 4-NH-heteroaryl; 3-NO₂ Varies Reflux with heteroarylamines (e.g., thiazol-2-amine) Antimicrobial (inactive to medium activity)
3-Chloro-4-(3,4,5-trichloroanilino)coumarin 4-NH-C₆H₂Cl₃; 3-Cl C₁₅H₈Cl₄NO₂ Halogenated aniline coupling Anticancer (enhanced activity due to halogens)
4-(4-Fluoroanilino)-3-nitroquinoline 4-NH-C₆H₄F; 3-NO₂ (quinoline core) C₁₅H₁₀FN₃O₂ Substituted aniline reaction with quinoline Antimalarial (electron-rich substituents preferred)

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (Nitro): The 3-nitro group increases the coumarin ring's electrophilicity, enhancing interactions with nucleophilic residues in enzymes (e.g., carbonic anhydrases) .
  • Anilino vs. Heteroarylamino: 4-Anilino derivatives generally exhibit higher antimicrobial activity compared to heteroarylamino analogs (e.g., thiazol-2-amine derivatives 5a–h), where bulky or polar heterocycles reduce membrane permeability . For example, 4-anilino-3-nitro-coumarin showed broader-spectrum inhibition than 4-(4-methylthiazol-2-amino)-3-nitrocoumarin, which was inactive against tested fungal strains .
  • Halogenation: Halogenated anilino groups (e.g., 3,4,5-trichloroanilino in ) improve lipophilicity and target binding via hydrophobic interactions, leading to potent anticancer activity . In contrast, non-halogenated analogs like 4-anilino-3-nitro-coumarin may require additional functionalization for comparable efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-anilino-3-nitro-coumarin, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of aniline derivatives and 4-hydroxycoumarin precursors. For example, Yadav et al. (2022) synthesized 4-anilinocoumarins via sequential N-alkylation and hydrazide formation, achieving yields of 53–72% under controlled conditions (e.g., KOH/K₂CO₃ catalysis, hydrazine hydrate condensation). Key factors include solvent polarity (DMSO or ethanol), temperature (60–80°C), and stoichiometric ratios of reactants .

Q. Which spectroscopic techniques are critical for characterizing 4-anilino-3-nitro-coumarin, and what structural features do they confirm?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Electron Spray Ionization Mass Spectrometry (ESI-MS) are essential. For instance, ¹H NMR in DMSO-d₆ confirms the presence of aromatic protons (δ 6.8–8.2 ppm) and nitro/anilino substituents, while ESI-MS verifies molecular ions (e.g., [M+H]⁺ at m/z 375) . X-ray crystallography can resolve crystal packing and hydrogen-bonding patterns, as demonstrated in structural studies of related coumarin derivatives .

Advanced Research Questions

Q. How can researchers optimize solvent systems and catalysts to improve regioselectivity in coumarin derivatization?

  • Methodological Answer : Systematic screening of polar aprotic solvents (e.g., DMF, DMSO) and Lewis acid catalysts (e.g., ZnCl₂) can enhance regioselectivity. For example, pH modulation (5.5 vs. 7.5) significantly alters coumarin secretion profiles in plant models, suggesting solvent pH impacts reaction pathways . Advanced kinetic studies (e.g., Arrhenius plots) and computational modeling (DFT) can identify transition states to guide optimization .

Q. What strategies address contradictions in reported biological activities of 4-anilino-3-nitro-coumarin derivatives?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, concentrations). To resolve discrepancies:

  • Conduct dose-response curves across multiple models (e.g., cancer vs. normal cells).
  • Perform structural analog comparisons to isolate nitro/anilino group effects .
  • Validate findings using orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Experimental Design & Data Analysis

Q. How to design a study evaluating the structure-activity relationship (SAR) of 4-anilino-3-nitro-coumarin analogs?

  • Methodological Answer :

  • Objective : Correlate substituent effects (e.g., nitro position, anilino groups) with bioactivity.
  • Steps :

Synthesize analogs with systematic substitutions (e.g., -Cl, -OCH₃) using routes from .

Characterize purity via HPLC and spectroscopic methods .

Test in vitro bioactivity (e.g., anti-inflammatory via COX-2 inhibition; anticancer via MTT assay) .

Apply multivariate analysis (e.g., PCA) to identify key structural contributors .

Q. What computational methods validate experimental data on the electronic properties of nitro-substituted coumarins?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity and UV-Vis absorption.
  • Molecular Docking : Simulate ligand-protein interactions (e.g., with tyrosine kinases) to rationalize anti-tumor activity .
  • Comparative Analysis : Overlay computed and experimental NMR shifts to validate tautomeric forms .

Data Contradiction & Replication

Q. How should researchers approach replication challenges in synthesizing 4-anilino-3-nitro-coumarin derivatives?

  • Methodological Answer :

  • Documentation : Record exact reaction conditions (e.g., humidity, solvent batch).
  • Control Experiments : Repeat reactions with/without inert atmospheres to assess oxygen sensitivity.
  • Collaborative Validation : Share samples with independent labs for cross-verification of spectral data .

Q. What methodologies resolve discrepancies in pharmacokinetic data for nitro-coumarins?

  • Methodological Answer :

  • In Silico ADMET Prediction : Use tools like SwissADME to compare solubility/logP values with experimental results.
  • Metabolite Profiling : Employ LC-MS/MS to identify degradation products affecting bioavailability .

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